molecular formula C14H20N2O B4779141 N-(1-ethylpiperidin-4-yl)benzamide

N-(1-ethylpiperidin-4-yl)benzamide

Cat. No.: B4779141
M. Wt: 232.32 g/mol
InChI Key: ADJDDCLUGPVSCT-UHFFFAOYSA-N
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Description

N-(1-Ethylpiperidin-4-yl)benzamide is a benzamide derivative featuring a piperidine ring substituted with an ethyl group at the 1-position and a benzamide moiety at the 4-position. The ethyl-piperidine-benzamide scaffold is critical for interactions with biological targets, and substituent variations significantly influence its pharmacological profile.

Properties

IUPAC Name

N-(1-ethylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-2-16-10-8-13(9-11-16)15-14(17)12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADJDDCLUGPVSCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethylpiperidin-4-yl)benzamide typically involves the reaction of 1-ethylpiperidine with benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and yields the desired benzamide compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(1-ethylpiperidin-4-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1-ethylpiperidin-4-yl)benzamide involves its interaction with specific molecular targets. It has been shown to activate hypoxia-inducible factor 1 (HIF-1) pathways, leading to the induction of apoptosis in tumor cells. The compound upregulates the expression of proteins such as p21 and cleaved caspase-3, which are involved in cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Structural Insights :

  • HAT Modulation : Ethoxy and pentadecyl substituents (e.g., in compounds from ) enhance HAT inhibition, while chloro-trifluoromethyl groups (CTB) shift activity toward HAT activation.
  • Antioxidant Activity : Thiourea-linked benzamides (A8) and piperidine-thioureas (B3) show high antioxidant efficacy, driven by electron-donating groups (e.g., hydroxyl, methoxy) .
  • Receptor Binding : Substitution at the piperidine 1-position (e.g., methyl in ) alters receptor specificity, as seen in opioid analogs.

Bioactivity Comparison

Table 2: Bioactivity Profiles of Benzamide Derivatives

Compound Class Activity Type Key Findings Reference
Ethoxy-pentadecyl benzamides HAT inhibition Comparable to garcinol (IC₅₀ ~10 µM)
Thiourea-linked benzamides Antioxidant 86.6–87.7% inhibition (vs. Vit-E standard)
2-Azetidinone benzamides Antimicrobial MIC: 12.5 µg/mL (Gram+ bacteria)
Piperidine-thioureas Antioxidant 84.4–86.7% inhibition
Phthalimide-benzamides Insecticidal LD₅₀: 0.70–1.91 µg/fly

Key Observations :

  • Antimicrobial Potency: Azetidinone-based benzamides (e.g., compound 4 in ) exhibit superior antimicrobial activity, likely due to the strained four-membered β-lactam ring enhancing target interactions.

Physicochemical and Crystallographic Data

Table 3: Structural and Physical Properties

Compound Name Crystallographic Data (Å) Solubility/Stability Notes Reference
N-[(1-Benzoylpiperidin-4-yl)methyl]benzamide Mean C–C bond: 0.003 Å; R factor: 0.043 Stable crystalline structure
N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide T = 103 K; R factor: 0.041 High thermal stability

Insights :

  • Piperidine-benzamide derivatives with aromatic substituents (e.g., benzoyl in ) exhibit stable crystalline lattices, favoring drug formulation.
  • Nitro and methoxy groups (e.g., in ) enhance thermal stability, critical for storage and delivery.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1-ethylpiperidin-4-yl)benzamide and its structural analogs?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including amide coupling and functional group modifications. For example, analogous compounds (e.g., N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide) are synthesized via sequential nucleophilic substitution and condensation reactions. Key steps include:

  • Use of N,N-dimethylformamide (DMF) as a solvent and coupling agents like HATU or EDCI for amide bond formation .
  • Purification via column chromatography or recrystallization, monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .
    • Critical Note : Optimize reaction temperatures (e.g., 80–100°C) to avoid side products like over-oxidized derivatives .

Q. How is the structural integrity of This compound confirmed in experimental settings?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for the ethylpiperidinyl moiety (δ 1.2–1.4 ppm for CH3, δ 2.5–3.0 ppm for piperidine protons) and benzamide aromatic protons (δ 7.4–8.1 ppm) .
  • X-ray Crystallography : Resolve crystal structures using software like SHELXL (e.g., N-[(1-Benzoylpiperidin-4-yl)methyl]-benzamide achieved R = 0.043 with SHELX refinement) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., m/z 264.3 for N-(1-acetylpiperidin-4-yl)-4-fluorobenzamide) .

Q. What are the standard protocols for evaluating basic physicochemical properties of this compound?

  • Methodological Answer :

  • Melting Point : Use differential scanning calorimetry (DSC); analogs like 4-tert-butyl-N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide show sharp endothermic peaks at ~150–200°C .
  • Solubility : Test in polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., hexane) to guide formulation for biological assays .
  • Stability : Perform accelerated degradation studies under varying pH and temperature conditions .

Advanced Research Questions

Q. How can researchers design dose-response experiments to assess HDAC inhibitory activity of benzamide derivatives?

  • Methodological Answer :

  • In Vitro Assays : Use histone deacetylase (HDAC) enzymatic kits with fluorogenic substrates. For example, MS-275 (a benzamide HDAC inhibitor) showed brain-region selectivity with EC50 values ranging from 15–60 μmol/kg in cortical vs. hippocampal tissues .
  • Chromatin Immunoprecipitation (ChIP) : Validate target engagement by quantifying acetylated histone H3 (Ac-H3) levels at promoters like RELN or GAD67 .
  • Data Interpretation : Compare potency to reference inhibitors (e.g., valproate) and analyze dose-dependent Ac-H3 increases .

Q. How should contradictory biological activity data across studies be resolved?

  • Methodological Answer :

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, HDAC isoforms). For instance, MS-275 showed striatal inactivity at 120 μmol/kg, highlighting tissue-specific effects .
  • Orthogonal Validation : Use CRISPR/Cas9 knockdown of target enzymes to confirm on-mechanism activity .
  • Structural Modeling : Perform molecular docking (e.g., using AutoDock Vina) to predict binding affinity variations due to substituents (e.g., ethylpiperidinyl vs. acetylpiperidinyl groups) .

Q. What advanced techniques characterize thermal decomposition pathways for stability studies?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Monitor mass loss under nitrogen atmosphere (e.g., analogs decompose at 250–300°C with 5–10% residue) .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Identify volatile degradation products (e.g., N-ethylpiperidine or benzoic acid derivatives) .

Safety and Handling

Q. What safety protocols are recommended for handling This compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2B) .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of aerosols (e.g., OSHA PEL not established; follow ALARA principles) .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose via hazardous waste protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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